1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 2-methylpyrimidin-4-yloxy group and a pent-4-en-1-one moiety. Such compounds are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: The 2-methylpyrimidin-4-yloxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyrimidinyl moiety.
Attachment of the Pent-4-en-1-one Moiety: This step involves the coupling of the piperidine derivative with a pent-4-en-1-one precursor, often facilitated by catalysts or under specific reaction conditions such as heating or the use of solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bond in the pent-4-en-1-one moiety or to reduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Methylpyrimidin-4-yl)piperidin-1-yl)ethanone
- 1-(4-(2-Methylpyrimidin-4-yl)piperidin-1-yl)propan-2-one
- 1-(4-(2-Methylpyrimidin-4-yl)piperidin-1-yl)butan-3-one
Uniqueness
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pent-4-en-1-one moiety, in particular, may influence its reactivity and interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-4-5-15(19)18-10-7-13(8-11-18)20-14-6-9-16-12(2)17-14/h3,6,9,13H,1,4-5,7-8,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKFAKWGAHYCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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